molecular formula C19H15ClN4O B10992431 3-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

3-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10992431
M. Wt: 350.8 g/mol
InChI Key: DQGYIFNUFFBKRO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Indole Moiety: The indole group is attached through a coupling reaction, such as a Suzuki or Heck reaction, which requires palladium catalysts and specific ligands.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound, resulting in the corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular pathways.

Medicine

In medicinal chemistry, the compound is evaluated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the indole moiety, which may result in different biological activities.

    N-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide:

    3-(4-bromophenyl)-N-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide: Similar structure with a bromine atom instead of chlorine, which can influence its reactivity and biological properties.

Properties

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(1H-indol-5-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H15ClN4O/c1-24-18(11-17(23-24)12-2-4-14(20)5-3-12)19(25)22-15-6-7-16-13(10-15)8-9-21-16/h2-11,21H,1H3,(H,22,25)

InChI Key

DQGYIFNUFFBKRO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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